1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
Overview
Description
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities. This compound features an indole ring system substituted with an amino group at the 5-position and a methoxyethan-1-one moiety at the 1-position.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The compound can be synthesized starting from indole or its derivatives. One common method involves the reaction of indole with an appropriate electrophile to introduce the amino group at the 5-position.
Methoxyethan-1-one Introduction: The methoxyethan-1-one moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable methoxyethan-1-one derivative under controlled conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the amino group is oxidized to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the indole ring or the amino group, leading to different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different substituents and forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution Reagents: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidation Products: Oxidized forms of the compound, such as indole-5,6-quinone.
Reduction Products: Reduced forms, such as indole-5-amine.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one exerts its effects involves interactions with molecular targets and pathways. The amino group and the indole ring system can bind to receptors or enzymes, modulating their activity and leading to biological effects. The specific molecular targets and pathways depend on the biological context and the derivatives involved.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar structure but with a different substituent at the 3-position.
5-Aminoindole: Similar indole structure but without the methoxyethan-1-one moiety.
2-Methoxyethan-1-one derivatives: Compounds with similar methoxyethan-1-one moiety but different core structures.
Uniqueness:
Amino Group Position: The presence of the amino group at the 5-position is unique and contributes to the compound's distinct biological activities.
Methoxyethan-1-one Moiety: The combination of the indole ring with the methoxyethan-1-one group provides unique chemical properties and reactivity.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and biological activities continue to be explored for potential advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-11(14)13-5-4-8-6-9(12)2-3-10(8)13/h2-3,6H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVNMKJYSVPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019498-71-5 | |
Record name | 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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